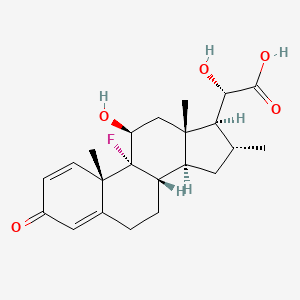

(11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid

Description

The compound (11β,16α,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid (CAS: 50764-02-8) is a synthetic glucocorticoid derivative characterized by a 21-oic acid group, 9-fluoro substitution, and 16α-methyl configuration . These structural features are critical for modulating receptor affinity, pharmacokinetics, and therapeutic efficacy. This article compares its chemical and pharmacological properties with structurally related steroids, focusing on substitutions at C9, C16, C17, C20, and C21.

Properties

IUPAC Name |

(2S)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-11-8-15-14-5-4-12-9-13(24)6-7-21(12,3)22(14,23)16(25)10-20(15,2)17(11)18(26)19(27)28/h6-7,9,11,14-18,25-26H,4-5,8,10H2,1-3H3,(H,27,28)/t11-,14+,15+,16+,17-,18+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKVIEIIBMZQOC-MCYIGWNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(C(=O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1[C@@H](C(=O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747802 | |

| Record name | (11beta,16alpha)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50764-02-8 | |

| Record name | (11beta,16alpha)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid involves multiple steps, starting from readily available steroid precursors. The key steps include fluorination, hydroxylation, and oxidation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as converting ketones to alcohols.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and other electrophilic reagents are employed.

Major Products Formed

The major products formed from these reactions include various hydroxylated, fluorinated, and oxidized derivatives, which can have different pharmacological properties.

Scientific Research Applications

(11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.

Biology: Studied for its effects on cellular signaling pathways and gene expression.

Medicine: Extensively used in clinical research for the treatment of inflammatory and autoimmune diseases.

Industry: Employed in the formulation of pharmaceutical products and as a standard in quality control processes.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory mediators. It inhibits the production of pro-inflammatory cytokines and reduces the activity of immune cells, thereby exerting its anti-inflammatory and immunosuppressive effects.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a pregnane skeleton (1,4-diene-3-one) common to anti-inflammatory steroids. Key differentiating features include:

- C9 Fluorination : Enhances glucocorticoid receptor (GR) binding and metabolic stability .

- C16α-Methyl : Reduces mineralocorticoid activity and prolongs half-life .

- C20S Configuration and 20-Hydroxy : Rare in clinical steroids; may influence stereoselective interactions.

- C21-Oic Acid : Replaces the typical 21-hydroxyl or ester groups, altering solubility and metabolism .

Comparison Table

Pharmacological and Metabolic Differences

Receptor Binding and Potency

- Dexamethasone : High GR affinity (20× hydrocortisone) due to 9-F and 16α-CH₃ . Lacks systemic side effects in antedrugs due to rapid ester hydrolysis .

- Target Compound : The 21-oic acid may reduce GR binding compared to 21-hydroxyl analogs but improve local activity via enhanced tissue retention or altered metabolism .

Metabolic Stability and Excretion

Toxicity and Impurity Profiles

Biological Activity

(11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid, commonly referred to as a fluorinated steroid derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is part of a class of glucocorticoids and exhibits various biological activities that are crucial for its efficacy in clinical settings.

The compound's molecular formula is with a molecular weight of approximately 392.47 g/mol. Its structural characteristics include a fluorine atom at the 9-position and hydroxyl groups at the 11 and 20 positions, which influence its biological activity.

| Property | Value |

|---|---|

| CAS Number | 50764-02-8 |

| Molecular Formula | C22H29FO5 |

| Molecular Weight | 392.468 g/mol |

| LogP | 2.6649 |

| Polar Surface Area | 94.83 Ų |

The biological activity of (11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid primarily involves its interaction with glucocorticoid receptors (GR). Upon binding to these receptors, it modulates gene expression related to inflammation and immune response. This compound demonstrates anti-inflammatory properties similar to those of dexamethasone, a well-known glucocorticoid.

Biological Activities

- Anti-inflammatory Effects : Studies indicate that this compound effectively reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

- Immunosuppressive Properties : It exhibits immunosuppressive effects by downregulating T-cell activation and proliferation.

- Antiproliferative Activity : Research has shown that it can inhibit the proliferation of certain cancer cell lines, suggesting potential use in oncology.

- Metabolic Effects : The compound influences glucose metabolism and may affect lipid profiles due to its steroidal nature.

Case Studies and Research Findings

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of (11b,16a,20S)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic Acid significantly reduced paw edema induced by carrageenan. The results indicated a dose-dependent response with maximum efficacy observed at higher doses.

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines (e.g., A549 lung cancer cells) revealed that this compound inhibited cell growth with an IC50 value comparable to dexamethasone. The mechanism was attributed to induction of apoptosis through the activation of caspase pathways.

Comparative Analysis with Other Steroidal Compounds

| Compound Name | Anti-inflammatory Activity | Immunosuppressive Activity | Anticancer Activity |

|---|---|---|---|

| (11b,16a,20S)-9-Fluoro-11,20-dihydroxy... Acid | High | Moderate | Moderate |

| Dexamethasone | Very High | High | Low |

| Prednisolone | High | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.